4'-Amino-3'-bromo-2'-chloroacetophenone

Description

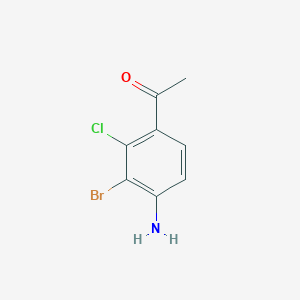

4'-Amino-3'-bromo-2'-chloroacetophenone is a halogenated acetophenone derivative featuring amino (-NH₂), bromo (-Br), and chloro (-Cl) substituents at the 4', 3', and 2' positions of the aromatic ring, respectively. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing halogen groups and nucleophilic amino functionality for targeted reactivity.

Properties

Molecular Formula |

C8H7BrClNO |

|---|---|

Molecular Weight |

248.50 g/mol |

IUPAC Name |

1-(4-amino-3-bromo-2-chlorophenyl)ethanone |

InChI |

InChI=1S/C8H7BrClNO/c1-4(12)5-2-3-6(11)7(9)8(5)10/h2-3H,11H2,1H3 |

InChI Key |

XRJCELHDEWHXHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)N)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Halogenated Acetophenones

2-Bromo-4'-chloroacetophenone (CAS 536-38-9)

- Structure : Bromo (2'), chloro (4') substituents.

- Molecular Formula : C₈H₆BrClO.

- Applications : Intermediate in specialty chemicals; used in catalytic dehalogenation studies due to weaker C-Br bonds compared to C-Cl .

- Reactivity : Higher susceptibility to debromination than dechlorination under photocatalytic conditions .

4'-Chloroacetophenone (CAS 99-91-2)

- Structure : Chloro (4') substituent.

- Applications : Key precursor for tear gas (CN), mandelic acid, and fluorescent brighteners. Market projected to grow at 14.8% CAGR due to pharmaceutical demand .

- Environmental Impact : Slow degradation in marine environments due to stable C-Cl bonds .

2'-Amino-5'-bromo-3'-iodoacetophenone

- Structure: Amino (2'), bromo (5'), iodo (3') substituents.

- Synthesis: Prepared via halogenation of 2-aminoacetophenone with pyridinium tribromide (80% yield) .

Amino-Substituted Analogues

4'-Acetamido-3'-bromoacetophenone

- Structure : Acetamido (4'), bromo (3') substituents.

- Properties: Improved stability over free amino derivatives due to acetyl protection; used in specialty chemical synthesis .

2-Amino-4'-bromoacetophenone Hydrochloride (CAS 5467-72-1)

Physicochemical Properties and Reactivity

Molecular and Electronic Effects

Comparative Reactivity

| Compound | Bond Strength (C-X) | Debromination/Dechlorination Rate |

|---|---|---|

| 4'-Amino-3'-bromo-2'-Cl | C-Cl > C-Br | Slower dechlorination |

| 2-Bromo-4'-Cl | C-Cl > C-Br | Faster debromination |

| 4'-Cl | C-Cl | Resists hydrolysis |

Pharmaceutical Intermediates

- Target Compound: Potential use in antirheumatic drugs (e.g., via nitroacetophenone intermediates) .

- Analogues: 2'-Amino-5'-bromo-3'-iodoacetophenone is used in chalcone synthesis for anticancer and anti-inflammatory agents .

Agrochemicals and Specialty Chemicals

- 4'-Chloroacetophenone: Dominates agrochemical markets; amino-bromo-chloro derivatives may offer novel herbicidal properties .

Handling Hazards

Environmental Persistence

- Chloroacetophenones: Poor biodegradability; form persistent chlorinated byproducts .

- Bromo Analogues : Faster degradation due to weaker C-Br bonds, but brominated metabolites may accumulate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.